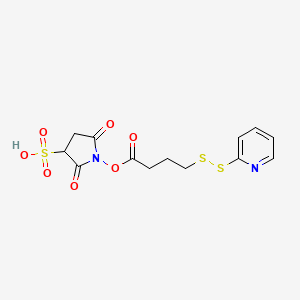

DMAC-SPDB-sulfo

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)butanoyloxy]pyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7S3/c16-11-8-9(25(19,20)21)13(18)15(11)22-12(17)5-3-7-23-24-10-4-1-2-6-14-10/h1-2,4,6,9H,3,5,7-8H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOCZEQWVKQCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DMAC-SPDB-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMAC-SPDB-sulfo, a crucial component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical and physical properties, its mechanism of action, and detailed experimental protocols for its application in ADC synthesis. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their therapeutic strategies.

Core Concepts: Introduction to this compound

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker is a critical element that connects the antibody to the cytotoxic payload, ensuring stability in circulation and enabling controlled release of the drug at the target site.

The "SPDB" component, N-Succinimidyl 4-(2-pyridyldithio)butyrate, contains a disulfide bond, which is the key to its cleavable nature. This disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage in the highly reductive environment found within tumor cells, which have a significantly higher concentration of glutathione (B108866) than the plasma. This differential stability allows for the targeted release of the cytotoxic payload within cancer cells, minimizing off-target toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning and execution.

| Property | Value | Source |

| Molecular Formula | C16H19N3O8S3 | [1][2] |

| Molecular Weight | 477.53 g/mol | [1][2][3] |

| CAS Number | 663599-07-3 | [1][2][4] |

| Solubility | 10 mM in DMSO | [3] |

| Purity | >96% - 98.0% | [2][5] |

| Appearance | Solid | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Mechanism of Action and Signaling Pathway

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with antibody-antigen binding and culminates in the cytotoxic effect of the released payload.

Caption: General signaling pathway of an ADC with a cleavable linker.

Experimental Protocols

The following section details a generalized experimental workflow for the synthesis of an antibody-drug conjugate using this compound. This protocol is based on standard bioconjugation techniques for disulfide linkers and should be optimized for specific antibodies and payloads.

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Thiolated cytotoxic payload

-

Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Purification columns (e.g., size-exclusion chromatography, such as Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Experimental Workflow

The overall process involves the activation of the antibody, conjugation with the linker-payload, and subsequent purification of the ADC.

Caption: A typical workflow for creating an Antibody-Drug Conjugate.

Detailed Methodologies

1. Antibody Preparation:

-

Perform a buffer exchange to transfer the antibody into a conjugation-compatible buffer, such as PBS at pH 7.4.

-

Adjust the antibody concentration to a range of 5-10 mg/mL.

2. Antibody Reduction (to generate free thiols):

-

Add a 5-10 molar excess of a reducing agent like TCEP to the antibody solution.

-

Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds, which will expose the free sulfhydryl (-SH) groups necessary for conjugation.

3. Linker-Payload Preparation:

-

Dissolve the this compound and the thiolated cytotoxic payload in anhydrous DMSO to prepare a stock solution, typically around 10 mM.

4. Conjugation Reaction:

-

Add the linker-payload solution to the reduced antibody solution. A common molar ratio to start with is 5:1 (payload:antibody).

-

Maintain the reaction pH between 6.5 and 7.5 for optimal reaction specificity between the linker and the antibody's thiol groups.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

5. Quenching:

-

To stop the reaction and cap any unreacted maleimide (B117702) groups, add a quenching reagent such as N-acetylcysteine.

6. Purification:

-

Purify the resulting ADC using size-exclusion chromatography (e.g., a Sephadex G-25 column) to remove any unconjugated linker-payload molecules and other small molecule reagents.

7. Analysis:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), assess its purity, and check for aggregation. This can be accomplished using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Conclusion

This compound is a valuable tool in the field of antibody-drug conjugate development. Its disulfide-based cleavable mechanism allows for the targeted delivery and release of cytotoxic agents within the tumor microenvironment, a critical feature for enhancing therapeutic efficacy while minimizing systemic toxicity. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers and scientists working to advance the next generation of targeted cancer therapies. As with any bioconjugation procedure, optimization of the reaction conditions for each specific antibody and payload combination is essential for achieving the desired therapeutic candidate.

References

An In-Depth Technical Guide to DMAC-SPDB-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMAC-SPDB-sulfo, a key chemical entity in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, properties, and its application in the synthesis of ADCs, including detailed experimental protocols and the signaling pathways these powerful therapeutics can target.

Core Concept: The Role of this compound in ADCs

This compound is a cleavable linker used to connect a monoclonal antibody to a cytotoxic payload.[1][2] Its design is pivotal for the stability of the ADC in circulation and the efficient release of the drug within the target cancer cells.[] The "SPDB" component refers to a disulfide-containing moiety, which is susceptible to cleavage in the reducing environment of the cell, particularly due to the high concentration of glutathione.[][5][6] The "sulfo" group enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting ADC.[7]

ADCs function by combining the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.[] This targeted delivery minimizes systemic toxicity, a major challenge in traditional chemotherapy.[] The linker is a critical component that ensures the payload remains attached to the antibody until it reaches the target cell.[]

Chemical Structure and Properties

The chemical structure of this compound is defined by its molecular formula and SMILES notation.

Molecular Formula: C₁₆H₁₉N₃O₈S₃

SMILES: CN(C)C(=O)c1ccc(SSCCCC(=O)ON2C(=O)CC(S(=O)(=O)O)C2=O)nc1

| Property | Value | Reference(s) |

| Appearance | Solid | [8] |

| Purity | >98.0% (typical for commercial products) | |

| Solubility (in DMSO) | ≥ 125 mg/mL | [9] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months (protect from light, store under nitrogen). | [9] |

Experimental Protocols: Synthesis of an Antibody-Drug Conjugate

The synthesis of an ADC using a disulfide-based linker like this compound is a multi-step process that involves the antibody, the linker-payload conjugate, and careful purification. The following is a generalized protocol based on established methods for similar linkers.

Antibody Preparation (Disulfide Bond Reduction)

The interchain disulfide bonds of the monoclonal antibody must be partially reduced to generate free thiol groups for conjugation.

-

Reagents:

-

Monoclonal antibody (e.g., Trastuzumab for targeting HER2) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

-

Procedure:

-

Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.

-

Add a 5-10 molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.

-

Conjugation of this compound-Payload to the Antibody

The linker-payload conjugate (e.g., sulfo-SPDB-DM4) is then reacted with the reduced antibody.[7]

-

Reagents:

-

Reduced monoclonal antibody with free thiol groups.

-

This compound-payload conjugate dissolved in an organic co-solvent like dimethylacetamide (DMA) or DMSO.

-

-

Procedure:

-

Add a 5-10 molar excess of the this compound-payload solution to the reduced antibody solution.

-

Gently mix and incubate the reaction at 4°C or room temperature for 2-4 hours.

-

The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted linkers.

-

Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unconjugated antibody, free linker-payload, and aggregates.

-

Methods:

-

Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing smaller impurities like the free linker-payload.[10]

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different drug-to-antibody ratios (DARs).[11]

-

Ion-Exchange Chromatography (IEX): Can also be used to separate based on charge differences introduced by the conjugation.[12]

-

-

General Procedure (using SEC):

-

Load the quenched reaction mixture onto an SEC column equilibrated with a suitable formulation buffer.

-

Elute the ADC, which will typically be in the first major peak.

-

Collect the fractions containing the purified ADC.

-

Characterization of the ADC

The purified ADC must be thoroughly characterized to determine its critical quality attributes.

-

Techniques:

-

UV-Vis Spectroscopy: To determine the protein concentration and the average drug-to-antibody ratio (DAR).

-

Mass Spectrometry (MS): To confirm the identity and integrity of the ADC and to determine the distribution of different DAR species.[13]

-

High-Performance Liquid Chromatography (HPLC): SEC-HPLC to assess aggregation and purity, and HIC-HPLC or RP-HPLC to determine DAR and the distribution of different ADC species.[14]

-

Signaling Pathways and Mechanism of Action

ADCs created with this compound are designed to target specific antigens on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, and the linker is cleaved, releasing the cytotoxic payload. Two of the most well-established targets for ADCs are HER2 and EGFR.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast and gastric cancers.[][16] Its activation leads to downstream signaling that promotes cell proliferation and survival.[17]

Caption: Mechanism of an anti-HER2 ADC with a cleavable linker.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology, with its overexpression implicated in a variety of solid tumors.[][19] Similar to HER2, its activation triggers signaling cascades that drive tumor growth.

Caption: Action of an anti-EGFR ADC with a disulfide linker.

Conclusion

This compound represents a sophisticated chemical tool in the rapidly evolving field of antibody-drug conjugates. Its cleavable disulfide bond and hydrophilic nature are key features that contribute to the development of effective and safer cancer therapeutics. A thorough understanding of its properties, along with optimized protocols for conjugation and purification, are essential for researchers and drug developers aiming to harness the full potential of ADC technology. The ability to target well-defined signaling pathways like HER2 and EGFR with ADCs utilizing such linkers continues to offer new hope in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. alfagen.com.tr [alfagen.com.tr]

- 5. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 7. benchchem.com [benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography | MDPI [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

- 17. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Synthesis and Purification of sulfo-SPDB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate), a crucial heterobifunctional, cleavable crosslinker used in the development of antibody-drug conjugates (ADCs). The presence of a sulfonate group enhances the aqueous solubility of this linker, which can improve the properties of the resulting ADC. This document details two prominent synthetic routes, outlines purification strategies, and presents available quantitative data.

Introduction to sulfo-SPDB

Sulfo-SPDB is a key reagent in bioconjugation chemistry, particularly for the development of ADCs. Its structure incorporates three key functionalities:

-

An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (such as lysine (B10760008) residues on antibodies) to form stable amide bonds.

-

A pyridyldithio group , which reacts with free sulfhydryl (thiol) groups to form a disulfide bond. This disulfide linkage is cleavable under reducing conditions, such as those found inside a target cell, allowing for the release of a conjugated payload.

-

A sulfonate (-SO₃⁻) group , which imparts increased hydrophilicity to the linker, potentially improving the solubility and reducing aggregation of the final ADC.

The initial user query referenced "DMAC-SPDB-sulfo," which is understood to be a misnomer. The correct chemical name is sulfo-SPDB. "DMAC" likely refers to N,N-Dimethylacetamide, a polar aprotic solvent that can be used in the synthesis of such linkers.

Synthesis of sulfo-SPDB

Two primary synthetic routes for sulfo-SPDB have been identified in the literature: a multi-step "prior art" method and a more recent, improved, and scalable process.

Improved Synthesis of sulfo-SPDB

An improved and more efficient synthesis of sulfo-SPDB has been described, which significantly reduces the number of steps. This method starts from 4-(2-pyridyldithio)butanoic acid.

Synthesis Pathway:

Unraveling the Role of DMAC-SPDB-sulfo: A Technical Overview of its Function as a Cleavable Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

DMAC-SPDB-sulfo is a crucial chemical entity employed in the biopharmaceutical field as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs represent a powerful class of targeted cancer therapeutics, and the linker technology is central to their efficacy and safety. This technical guide will provide an in-depth look at the presumed mechanism of action of this compound within the broader context of ADC technology, based on available information.

The Core Function: Bridging Antibody and Payload

An Antibody-Drug Conjugate is a tripartite molecule composed of a monoclonal antibody, a potent cytotoxic agent (the payload), and a chemical linker that connects them.[1] The monoclonal antibody serves to guide the ADC to cancer cells that overexpress a specific target antigen on their surface. The cytotoxic payload is responsible for inducing cell death upon internalization. The linker, in this case, this compound, is the linchpin that ensures the payload remains securely attached to the antibody while in circulation and is released effectively once inside the target cancer cell.

This compound is categorized as a cleavable linker, a class of linkers designed to be stable in the bloodstream but susceptible to cleavage under specific conditions found within the tumor microenvironment or inside cancer cells.[1] This conditional cleavage is paramount to the therapeutic window of the ADC, minimizing off-target toxicity to healthy tissues.

The General Mechanism of Action of an ADC with this compound

The therapeutic action of an ADC utilizing a this compound linker can be conceptualized in a multi-step process:

-

Target Recognition and Binding: The ADC is administered intravenously and circulates throughout the body. The antibody component of the ADC selectively recognizes and binds to its specific target antigen on the surface of a cancer cell.

-

Internalization: Following binding, the cancer cell internalizes the entire ADC-antigen complex, typically through a process called endocytosis.

-

Intracellular Trafficking and Linker Cleavage: The internalized ADC is trafficked to intracellular compartments, most commonly lysosomes. The internal environment of the lysosome is characterized by a lower pH and the presence of various enzymes. While the precise cleavage mechanism for this compound is not detailed in the provided search results, cleavable linkers are generally designed to be hydrolyzed or enzymatically cleaved under these conditions. This results in the release of the cytotoxic payload from the antibody.

-

Payload-Induced Cytotoxicity: Once liberated, the cytotoxic payload can exert its cell-killing effect. Payloads used in ADCs are diverse and can act through various mechanisms, such as inducing DNA damage or inhibiting microtubule polymerization, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[1]

Visualizing the ADC Mechanism

The following diagram illustrates the generalized workflow of an ADC from systemic circulation to the induction of cancer cell death.

References

In-Depth Technical Guide to DMAC-SPDB-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMAC-SPDB-sulfo is a specialized, cleavable linker utilized in the development of antibody-drug conjugates (ADCs). As a critical component of these targeted therapies, it serves to connect a potent cytotoxic payload to a monoclonal antibody (mAb). Its design incorporates a disulfide bond, which remains stable in systemic circulation but is susceptible to cleavage within the reducing intracellular environment of target cancer cells, ensuring a targeted release of the therapeutic agent. The inclusion of a sulfo group enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties and efficacy of the resulting ADC, particularly in overcoming multidrug resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental considerations for the application of this compound in ADC development.

Introduction and Discovery

The concept of antibody-drug conjugates revolves around the targeted delivery of highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker connecting the antibody and the payload is a pivotal element in ADC design, dictating the stability, efficacy, and pharmacokinetic profile of the conjugate.[1] this compound belongs to the class of cleavable linkers, which are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2]

The "SPDB" component of the name stands for N-Succinimidyl 4-(2-pyridyldithio)butyrate, a well-established bifunctional linker containing a disulfide bond.[3] The key innovation in linkers like this compound is the strategic placement of this disulfide bond, which is readily cleaved by intracellular reducing agents such as glutathione, present in significantly higher concentrations inside cells compared to the bloodstream.[1] The addition of a "sulfo" group addresses the challenge of hydrophobicity often associated with ADC components, which can negatively impact their in vivo performance.[4] The "DMAC" portion of the name, while less consistently defined in the public domain, is associated with the core chemical structure of the linker. The full chemical name for a closely related and often interchangeably discussed compound, sulfo-SPDB, is N-succinimidyl-4-(2-pyridyldithio)-2-sulfo butanoate.[5] The CAS number for this compound is 663599-07-3.[6]

Chemical Properties and Mechanism of Action

This compound is characterized by its molecular formula, C16H19N3O8S3, and a molecular weight of 477.53 g/mol .[7] Its structure is designed to facilitate a two-step conjugation process and subsequent payload release.

Mechanism of Action:

-

Conjugation: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.

-

Circulation: The resulting ADC circulates systemically. The disulfide bond within the SPDB moiety is relatively stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[3]

-

Tumor Cell Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via receptor-mediated endocytosis.[8]

-

Intracellular Cleavage: Once inside the cell, the ADC is trafficked to endosomes and then lysosomes.[8] In the reducing environment of the cytoplasm, the disulfide bond of the linker is cleaved by glutathione.[1]

-

Payload Release and Action: This cleavage releases the cytotoxic payload, which can then exert its therapeutic effect, such as disrupting microtubule dynamics or causing DNA damage, leading to apoptosis of the cancer cell.[9]

The sulfo group enhances the water solubility of the linker-payload complex, which can be advantageous. For instance, the cleavable sulfo-SPDB-DM4 linker produces cell-permeable catabolites, leading to better activity compared to non-cleavable linkers, especially in multidrug-resistant cells.[4] This improved hydrophilicity can also increase the exposure of the ADC to the target antigen.[4]

Quantitative Data

The performance of an ADC is critically dependent on the properties of its linker. Below are tables summarizing key quantitative data for ADCs utilizing sulfo-SPDB linkers, which are structurally and functionally analogous to this compound.

| ADC Component | Linker Type | Payload | Average Drug-to-Antibody Ratio (DAR) | Indication | Status/Reference |

| Mirvetuximab soravtansine (B3322474) (IMGN853) | sulfo-SPDB | DM4 | ~3.5 | Ovarian, solid tumors | [10] |

| huMov19-sulfo-SPDB-DM4 | sulfo-SPDB | DM4 | Not specified | Not specified | [11] |

| huMy9-6-sulfo-SPDB-DGN462 | sulfo-SPDB | DGN462 | Not specified | Not specified | [11] |

Table 1: Examples of Antibody-Drug Conjugates Utilizing sulfo-SPDB Linkers.

| Cell Line | ADC | Linker | IC50 (nmol/L) | Reference |

| Multidrug-resistant cell line | anti-EpCAM ADC | CX (triglycyl peptide) | 5-100 fold lower than SMCC | [6] |

| Various cancer cell lines | anti-EpCAM ADC | CX (triglycyl peptide) | Similar to SMCC | [6] |

| FRα positive ovarian cancer | Mirvetuximab soravtansine | sulfo-SPDB | Subnanomolar | [3] |

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers.

Experimental Protocols

The following are generalized protocols for key experiments in the development and characterization of ADCs using linkers like this compound.

Antibody-Drug Conjugation Protocol

This protocol describes the conjugation of a thiol-containing payload to an antibody via a disulfide linker like this compound.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Thiol-containing cytotoxic payload (e.g., DM4)

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetyl cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent (e.g., TCEP) to generate reactive thiol groups.

-

Linker-Payload Activation (if necessary): In some protocols, the linker is first reacted with the payload. For this compound, the NHS ester is typically reacted with the antibody first.

-

Conjugation Reaction: React the antibody with a molar excess of the this compound linker. The NHS ester of the linker will react with lysine residues on the antibody.

-

Payload Attachment: Add the thiol-containing payload to the antibody-linker intermediate. The pyridyldithio group of the linker will react with the thiol group of the payload to form a disulfide bond.

-

Quenching: Quench any unreacted linker with a suitable reagent like N-acetyl cysteine.

-

Purification: Purify the resulting ADC from unconjugated antibody, free payload, and other reaction components using a method such as size-exclusion chromatography.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of payload release in plasma.[7][12]

Materials:

-

Purified ADC

-

Plasma from relevant species (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS) as a control

-

Incubator at 37°C

-

Analytical instruments (e.g., ELISA, LC-MS)

Procedure:

-

Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma and PBS. Incubate the samples at 37°C with gentle agitation.

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze samples at -80°C to halt any further reactions.

-

Sample Analysis:

-

Total Antibody and Conjugated Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody and the antibody-conjugated payload. A decrease in the conjugated payload concentration over time indicates linker cleavage.

-

Released Payload: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free payload in the plasma samples.

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability of the ADC in plasma.

In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC on target cancer cells.[13]

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC and unconjugated antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload as controls. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period that allows for cell division and the cytotoxic effect to manifest (e.g., 72-120 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the untreated control and plot cell viability against the logarithm of the ADC concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Visualizations

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate utilizing a cleavable linker like this compound.

References

- 1. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. WO2017064675A1 - Hindered disulfide drug conjugates - Google Patents [patents.google.com]

- 10. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]

- 12. ADC Plasma Stability Assay [iqbiosciences.com]

- 13. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of DMAC-SPDB-sulfo

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and experimental considerations for DMAC-SPDB-sulfo, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).

Introduction

This compound is a bifunctional linker designed for the development of ADCs. It incorporates a dimethylacetamide (DMAC) moiety, a disulfide bond (within the SPDB structure), and a sulfonate group. This design facilitates the conjugation of a cytotoxic payload to a monoclonal antibody. The key feature of this linker is its cleavable disulfide bond, which is stable in systemic circulation but is designed to be cleaved in the reducing intracellular environment of target cells, leading to the release of the cytotoxic agent. The sulfonate group is intended to improve the aqueous solubility of the linker and the resulting ADC.

Safety and Hazard Information

While specific toxicological data for this compound is not extensively available, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance. The following safety precautions are based on general laboratory best practices for handling chemical reagents.

Hazard Identification

A safety data sheet for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles with side-shields are mandatory to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1].

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

Physical and Chemical Properties

Quantitative physical and chemical properties for this compound are not well-documented in publicly available sources. The following table summarizes the available information.

| Property | Data |

| Appearance | Solid |

| Odor | No data available |

| Melting/Freezing Point | No data available |

| Boiling Point/Range | No data available |

| Flash Point | No data available |

| Water Solubility | No data available |

Handling, Storage, and Disposal

Handling

-

Avoid inhalation, and contact with eyes and skin[1].

-

Avoid the formation of dust and aerosols[1].

-

Use only in areas with appropriate exhaust ventilation[1].

-

Do not eat, drink, or smoke when using this product[1].

-

Wash skin thoroughly after handling[1].

Storage

-

Keep the container tightly sealed in a cool, well-ventilated area[1].

-

Protect from direct sunlight and sources of ignition[1].

-

Recommended storage temperatures are -20°C for the powder form or -80°C when in solvent[1].

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1].

-

Avoid release to the environment[1].

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: The compound is stable under recommended storage conditions[1].

-

Possibility of Hazardous Reactions: No data available[1].

-

Conditions to Avoid: No specific data is available.

-

Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents[1].

-

Hazardous Decomposition Products: May decompose and emit toxic fumes under fire conditions[1].

Experimental Protocols

The following is a representative, generalized protocol for the conjugation of a payload to an antibody using a sulfo-SPDB-based linker. This protocol should be optimized for the specific antibody, payload, and desired drug-to-antibody ratio (DAR).

Antibody-Payload Conjugation Workflow

Caption: Generalized experimental workflow for ADC synthesis.

Detailed Methodology

-

Antibody Preparation:

-

Perform buffer exchange of the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4, with 1 mM EDTA).

-

Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

-

-

Antibody Reduction (if necessary):

-

To generate free sulfhydryl groups for conjugation, partially reduce the interchain disulfide bonds of the antibody.

-

Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution at a specific molar excess.

-

Incubate at 37°C for 1-2 hours. The exact conditions should be optimized to achieve the desired level of reduction.

-

-

Preparation of Linker-Payload Solution:

-

Dissolve this compound and the cytotoxic payload in an organic solvent such as DMSO to create stock solutions.

-

Note: Depending on the payload, it may be conjugated to the linker prior to reaction with the antibody.

-

-

Conjugation Reaction:

-

Add the this compound linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload to the antibody is used.

-

Allow the reaction to proceed at room temperature or 4°C for a defined period (e.g., 1-4 hours). The maleimide (B117702) group of the DMAC moiety will react with the free sulfhydryl groups on the antibody.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction and cap any unreacted sulfhydryl groups, add a quenching agent like N-acetylcysteine in molar excess.

-

Incubate for a short period (e.g., 15-30 minutes).

-

-

Purification of the ADC:

-

Remove unconjugated linker, payload, and other small molecules by a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and extent of aggregation of the final ADC product using SEC-HPLC.

-

Signaling Pathways and Logical Relationships

Mechanism of Action: ADC Delivery and Payload Release

Caption: Mechanism of ADC action from circulation to cell death.

References

DMAC-SPDB-sulfo: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction:

DMAC-SPDB-sulfo is a crucial component in the development of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a potent cytotoxic payload to a monoclonal antibody. The solubility and stability of this linker are paramount, directly impacting the manufacturing process, formulation, and in-vivo performance of the resulting ADC. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, supported by generalized experimental protocols and data presentation to aid researchers in their drug development endeavors.

While specific quantitative data for this compound is not publicly available, this guide extrapolates information from general knowledge of similar chemical structures and ADC linkers to provide a foundational understanding.

Section 1: Solubility Profile

The solubility of an ADC linker is a critical parameter for its successful handling and conjugation to antibodies. The presence of the sulfo- group in this compound is expected to enhance its aqueous solubility compared to non-sulfonated analogues.

Expected Solubility in Common Solvents

Based on the chemical properties of similar polar aprotic solvents used in pharmaceutical development, the following table summarizes the expected solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) are excellent solvents for a wide range of organic compounds.[1][2][3] Given its polar nature, this compound is anticipated to be readily soluble in these solvents. Its miscibility with water is also expected to be favorable due to the sulfonate group.[2]

| Solvent | Chemical Formula | Type | Expected Solubility of this compound |

| Water | H₂O | Polar Protic | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | High |

| N,N-Dimethylacetamide (DMAC) | CH₃C(O)N(CH₃)₂ | Polar Aprotic | High |

Experimental Protocol for Solubility Determination

A standardized protocol to experimentally determine the solubility of this compound in various solvents is outlined below.

Objective: To determine the saturation solubility of this compound in water, DMSO, and DMF.

Materials:

-

This compound

-

Deionized Water

-

Anhydrous DMSO

-

Anhydrous DMF

-

Vials

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent (e.g., 1 mL) in separate vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L.

-

Caption: Experimental workflow for solubility determination.

Section 2: Stability Profile

The stability of the ADC linker is a critical quality attribute that influences the therapeutic index of the ADC.[4] An ideal linker remains stable in systemic circulation to prevent premature release of the payload and undergoes efficient cleavage within the target tumor cells.

Expected Stability under Various Conditions

The stability of this compound is influenced by factors such as pH, temperature, and light exposure.

| Condition | Expected Stability | Rationale |

| pH | Stable at neutral pH (e.g., 7.4). Susceptible to hydrolysis at acidic (e.g., < 5) and basic (e.g., > 9) pH. | The disulfide bond in the SPDB moiety is relatively stable at physiological pH but can be cleaved under acidic conditions found in lysosomes or by thiol exchange. The ester linkage can be susceptible to acid and base-catalyzed hydrolysis. |

| Temperature | Stable at refrigerated (2-8 °C) and room temperature for short periods. Degradation may occur at elevated temperatures. | Thermal energy can accelerate hydrolysis and other degradation pathways.[5][6] For long-term storage, low temperatures are recommended. |

| Light | Potentially sensitive to UV light. | Many organic molecules can undergo photodegradation. Exposure to light should be minimized during handling and storage. |

Experimental Protocols for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions (pH, temperature, and light).

2.2.1. pH Stability (Hydrolytic Stability)

Materials:

-

This compound stock solution

-

Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

-

Incubator

-

HPLC system

Procedure:

-

Sample Preparation:

-

Dilute the this compound stock solution in each pH buffer to a final concentration.

-

Prepare control samples in a neutral buffer and store them at a low temperature (e.g., -20 °C).

-

-

Incubation:

-

Incubate the samples at a constant temperature (e.g., 37 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Analysis:

-

Immediately analyze the withdrawn aliquots by a stability-indicating HPLC method to quantify the remaining intact this compound and any degradation products.

-

-

Data Analysis:

-

Plot the percentage of intact this compound remaining versus time for each pH.

-

Determine the degradation rate constant and half-life at each pH.

-

Caption: Workflow for pH stability testing.

2.2.2. Thermal Stability

Materials:

-

This compound (solid and in solution)

-

Temperature-controlled ovens/incubators

-

HPLC system

Procedure:

-

Sample Preparation:

-

Place solid this compound and solutions of this compound in a suitable solvent in vials.

-

-

Incubation:

-

Expose the samples to different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) for a defined period.

-

Include a control sample stored at an optimal temperature (e.g., -20 °C).

-

-

Analysis:

-

At specified time points, analyze the samples by HPLC to determine the extent of degradation.

-

-

Data Analysis:

-

Compare the purity of the stressed samples to the control sample.

-

Identify and quantify any degradation products.

-

2.2.3. Photostability

Materials:

-

This compound solution

-

Photostability chamber with controlled light and temperature

-

Amber vials (as controls)

-

HPLC system

Procedure:

-

Sample Preparation:

-

Place the this compound solution in clear and amber vials. The amber vials will serve as dark controls.

-

-

Exposure:

-

Expose the vials to a controlled light source (e.g., ICH-compliant xenon lamp) in a photostability chamber.

-

Maintain a constant temperature during the exposure.

-

-

Analysis:

-

At specific time intervals, withdraw samples from both clear and amber vials and analyze them by HPLC.

-

-

Data Analysis:

-

Compare the degradation in the light-exposed samples to the dark controls to assess the impact of light.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of the ADC linker this compound. While specific experimental data is not available in the public domain, the provided information, based on the general principles of medicinal chemistry and ADC development, serves as a valuable resource for researchers. The detailed experimental protocols offer a systematic approach to empirically determine these critical parameters, enabling informed decisions in the development of novel antibody-drug conjugates. It is imperative for researchers to perform these experimental evaluations to ensure the quality, efficacy, and safety of their ADC candidates.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Decomposition of Dimethylacetamide (DMAc) | CoLab [colab.ws]

- 6. (41al) Thermal Decomposition of Dimethylacetamide (DMAc) | AIChE [proceedings.aiche.org]

Unveiling the Potential of DMAC-SPDB-sulfo: A Theoretical and Practical Guide for Chemical Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings and practical applications of a novel, hypothetical chemical probe, DMAC-SPDB-sulfo. While direct literature on this specific compound is not available, its nomenclature suggests a composite structure designed for advanced chemical proteomics workflows. This document, therefore, extrapolates its likely functions based on the constituent components—a dimethylaniline (DMAC) moiety, a glutathione-cleavable SPDB linker, and a solubilizing sulfo group—to provide a comprehensive resource for its potential use in target identification and drug discovery.

Theoretical Basis of this compound

This compound is conceptualized as a trifunctional chemical probe designed for the covalent labeling and subsequent enrichment of protein targets from complex biological systems. Its name suggests the following components, each contributing a specific function to its overall utility in chemical proteomics:

-

DMAC (Dimethylaniline): This aromatic amine can serve multiple roles. It may act as a reactive "warhead" that, upon metabolic activation or through inherent reactivity, forms a covalent bond with nucleophilic residues on target proteins. Alternatively, the dimethylaniline group could function as a reporter tag, aiding in the detection and quantification of labeled proteins.

-

SPDB (N-succinimidyl 3-(2-pyridyldithio)butyrate) Linker: This is a crucial component, featuring a disulfide bond that is readily cleaved by reducing agents such as glutathione (B108866). This cleavable linker strategy is highly advantageous for affinity-based enrichment of labeled proteins. The captured protein-probe complexes can be gently eluted from the affinity matrix under mild conditions, preserving protein integrity and improving the quality of downstream mass spectrometry analysis.

-

Sulfo Group: The incorporation of a sulfonate group (-SO3H) significantly enhances the water solubility of the probe. This is a critical feature for a chemical probe intended for use in aqueous biological systems, as it improves bioavailability and reduces non-specific aggregation.

The synergistic action of these components positions this compound as a potent tool for activity-based protein profiling (ABPP) and target deconvolution studies. The probe would first be introduced to a biological system (e.g., cell culture or tissue lysate) where it covalently modifies its protein targets. Subsequently, the tagged proteins are captured on an affinity resin (e.g., streptavidin beads if a biotin (B1667282) handle is incorporated into the probe design, or an antibody-based resin). Finally, the enriched proteins are eluted by cleavage of the SPDB linker with glutathione for identification and quantification by mass spectrometry.

Experimental Protocols

A generalized experimental workflow for the application of this compound in a competitive chemical proteomics experiment is detailed below. This protocol is designed to identify the cellular targets of a small molecule of interest.

Materials

-

This compound probe

-

Cell line of interest (e.g., cancer cell line)

-

Cell culture medium and supplements

-

Small molecule inhibitor/drug of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Affinity resin (e.g., Streptavidin-agarose beads)

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., PBS containing 10 mM glutathione)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Reagents for mass spectrometry analysis

Experimental Procedure

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Pre-treat cells with either the vehicle (e.g., DMSO) or the small molecule inhibitor at various concentrations for 1-2 hours.

-

Add this compound probe to the cell culture medium at a final concentration of 10-50 µM and incubate for 1 hour.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold PBS to remove excess probe.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Affinity Enrichment of Labeled Proteins:

-

Incubate the protein lysate (1-2 mg of total protein) with the affinity resin for 2-4 hours at 4°C with gentle rotation.

-

Wash the resin extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Elution:

-

Resuspend the washed resin in an ammonium (B1175870) bicarbonate buffer.

-

Reduce the disulfide bonds on the captured proteins with DTT and alkylate the free thiols with iodoacetamide.

-

Digest the proteins with trypsin overnight at 37°C.

-

To specifically elute the probe-labeled peptides, incubate the resin with an elution buffer containing 10 mM glutathione for 1 hour at room temperature. The glutathione will cleave the SPDB linker, releasing the peptides that were covalently attached to the probe.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant containing the eluted peptides.

-

Desalt the peptides using a C18 StageTip.

-

Dry the peptides in a vacuum concentrator and resuspend in a buffer suitable for mass spectrometry analysis.

-

-

LC-MS/MS Analysis and Data Processing:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting spectra against a protein database to identify the proteins.

-

Perform quantitative analysis to determine the relative abundance of the identified proteins in the different treatment groups.

-

Quantitative Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions. The following tables represent hypothetical data from a competitive profiling experiment using this compound to identify the targets of a novel kinase inhibitor.

Table 1: Top 10 Down-regulated Proteins upon Treatment with Kinase Inhibitor

| Protein ID | Gene Name | Fold Change (Inhibitor/Vehicle) | p-value | Function |

| P00533 | EGFR | 0.15 | <0.001 | Receptor Tyrosine Kinase |

| P06213 | SRC | 0.21 | <0.001 | Non-receptor Tyrosine Kinase |

| P27361 | LYN | 0.28 | <0.005 | Non-receptor Tyrosine Kinase |

| Q13153 | BTK | 0.35 | <0.01 | Non-receptor Tyrosine Kinase |

| P41240 | JAK2 | 0.42 | <0.01 | Non-receptor Tyrosine Kinase |

| P10721 | KIT | 0.48 | <0.05 | Receptor Tyrosine Kinase |

| P08581 | MET | 0.51 | <0.05 | Receptor Tyrosine Kinase |

| Q02750 | ABL1 | 0.55 | <0.05 | Non-receptor Tyrosine Kinase |

| P31749 | AKT1 | 0.62 | >0.05 | Serine/Threonine Kinase |

| P62753 | MAPK1 | 0.68 | >0.05 | Serine/Threonine Kinase |

Table 2: Dose-Dependent Target Engagement of the Kinase Inhibitor

| Protein ID | Gene Name | Fold Change (1 µM Inhibitor) | Fold Change (10 µM Inhibitor) | Fold Change (100 µM Inhibitor) |

| P00533 | EGFR | 0.55 | 0.15 | 0.08 |

| P06213 | SRC | 0.68 | 0.21 | 0.11 |

| P27361 | LYN | 0.75 | 0.28 | 0.15 |

| Q13153 | BTK | 0.82 | 0.35 | 0.19 |

| P41240 | JAK2 | 0.88 | 0.42 | 0.25 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated using the this compound probe.

Methodological & Application

In-depth Application Notes and Protocols for DMAC-SPDB-sulfo Cell Labeling

A comprehensive search for the "DMAC-SPDB-sulfo" protocol for cell labeling did not yield specific results for a reagent or protocol with this exact name. This suggests that "this compound" may be a novel, specialized, or internally designated compound not yet widely documented in publicly available scientific literature.

Therefore, the following application notes and protocols are based on general principles of cell labeling and fluorescence microscopy, which would likely be applicable if "this compound" is a fluorescent dye with a sulfo-reactive group for targeting cellular components. The specific details of the protocol would need to be adapted based on the actual properties of the this compound reagent, such as its excitation and emission spectra, reactivity, and cellular targets.

I. Overview and Principles

This section would typically describe the chemical properties of this compound, its mechanism of action for cell labeling, and its intended applications. Assuming "sulfo" indicates a sulfonated form for increased water solubility and "SPDB" might be a linker, with "DMAC" being the fluorophore, the reagent is likely designed for covalent labeling of primary amines on proteins.

II. Quantitative Data Summary

Without specific experimental data for this compound, a template table is provided below to illustrate how quantitative data for a cell labeling reagent would be presented. Researchers using this compound would populate this table with their experimental results.

| Parameter | Value | Cell Type(s) | Notes |

| Labeling Efficiency | e.g., 85 ± 5% | e.g., HeLa, Jurkat | Quantified by flow cytometry or high-content imaging. |

| Cell Viability | e.g., >95% | e.g., HeLa, Jurkat | Assessed by trypan blue exclusion or a viability assay (e.g., MTT, Calcein AM). |

| Fluorescence Signal-to-Noise Ratio | e.g., 20:1 | e.g., HeLa | Measured from fluorescence microscopy images. |

| Photostability (Half-life) | e.g., 120 s | N/A | Determined under continuous illumination. |

| Optimal Concentration | e.g., 1-10 µM | Cell type dependent | Determined by titration experiment. |

| Optimal Incubation Time | e.g., 30-60 min | Cell type dependent | Determined by time-course experiment. |

III. Experimental Protocols

The following are detailed, generalized protocols that would be adapted for use with this compound.

A. Cell Preparation

-

Culture cells to the desired confluency (typically 70-90%) in appropriate culture vessels.

-

For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE™ Express). For suspension cells, pellet them by centrifugation.

-

Wash the cells twice with a buffered saline solution (e.g., PBS, pH 7.4) to remove any residual media components.

-

Resuspend the cells in the buffered saline solution at a concentration of 1 x 10⁶ cells/mL.

B. This compound Staining Protocol

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on its solubility).

-

Dilute the stock solution to the desired working concentration in the buffered saline solution.

-

Add the this compound working solution to the cell suspension.

-

Incubate the cells for the predetermined optimal time at the appropriate temperature (e.g., room temperature or 37°C), protected from light.

-

After incubation, pellet the cells by centrifugation.

-

Wash the cells three times with the buffered saline solution to remove any unbound dye.

-

Resuspend the cells in fresh buffered saline or an appropriate buffer for downstream analysis.

C. Fluorescence Microscopy Imaging

-

If imaging adherent cells, grow them on glass-bottom dishes or coverslips. For suspension cells, cytocentrifuge or use imaging chambers coated with an attachment factor.

-

After labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, if required for the experimental design.

-

Wash the fixed cells three times with PBS.

-

(Optional) Permeabilize the cells with a detergent solution (e.g., 0.1% Triton™ X-100 in PBS) if intracellular targets are to be co-stained.

-

(Optional) Perform immunostaining for other markers of interest.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the DMAC fluorophore.

IV. Visualizations

A. Experimental Workflow

Caption: Workflow for cell labeling with this compound.

B. Hypothetical Signaling Pathway Interaction

This diagram illustrates a hypothetical scenario where this compound labels a cell surface receptor, which upon ligand binding, initiates a downstream signaling cascade.

Caption: Hypothetical signaling pathway involving a this compound labeled receptor.

Application Notes and Protocols for Utilizing DMAC-SPDB-sulfo in Antibody-Drug Conjugate (ADC) Development and Evaluation using Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-SPDB-sulfo is a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component of an ADC, connecting the antibody to the payload and ensuring its stability in circulation while enabling its release at the target site.[5]

The this compound linker is designed with three key functional components:

-

DMAC (Dimethylacetamide) moiety: While the search results do not explicitly detail the function of the DMAC group in this specific linker, it is likely included to influence the linker's solubility and overall physicochemical properties.

-

SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) moiety: This component contains a disulfide bond, which is susceptible to cleavage in the reducing environment of the cell, particularly due to the high concentration of glutathione (B108866) in the cytoplasm.[][7][8][9] This allows for the selective release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.[]

-

Sulfo group: The presence of a sulfonate group enhances the hydrophilicity of the linker.[10][11] This is advantageous as it can help to mitigate the aggregation often associated with hydrophobic payloads and improve the pharmacokinetic properties of the resulting ADC.[11]

Fluorescence microscopy is an indispensable tool in the development and evaluation of ADCs. By fluorescently labeling the antibody component of the ADC, researchers can visualize and quantify key processes such as:

-

Binding and Internalization: Tracking the binding of the ADC to the target antigen on the cell surface and its subsequent internalization into the cell.[2][12][13]

-

Intracellular Trafficking: Following the path of the ADC through endosomes and lysosomes.[12]

-

Payload Delivery: Indirectly assessing the release of the payload by observing its cytotoxic effects.

-

Apoptosis Induction: Visualizing the induction of programmed cell death in target cells.[14][15][16]

-

Bystander Effect: Observing the diffusion of the released payload to neighboring antigen-negative cells.[17][18][19][20][]

These application notes provide a framework for utilizing fluorescence microscopy to characterize ADCs constructed with the this compound linker.

Data Presentation

| Parameter | Description | Experimental Method(s) | Example Data (Hypothetical) |

| Drug-to-Antibody Ratio (DAR) | The average number of payload molecules conjugated to each antibody. | UV-Vis Spectroscopy, Mass Spectrometry | 3.8 |

| Binding Affinity (KD) | The equilibrium dissociation constant, indicating the strength of the ADC's binding to its target antigen. | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) | 1.2 nM |

| Internalization Rate (t1/2) | The time required for 50% of the surface-bound ADC to be internalized by the target cells. | Fluorescence Microscopy, Flow Cytometry | 2.5 hours |

| Payload Release Half-life (in vitro) | The time taken for 50% of the payload to be released from the ADC in a reducing environment (e.g., in the presence of glutathione). | HPLC, Mass Spectrometry | 4 hours |

| In Vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of 50% of the target cells. | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | 0.5 nM |

Experimental Protocols

Protocol 1: Fluorescent Labeling of an ADC

This protocol describes the general steps for fluorescently labeling an ADC for microscopy studies.

Materials:

-

ADC synthesized with this compound linker

-

Amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Desalting column or dialysis cassette

-

Storage buffer (e.g., PBS)

Procedure:

-

Antibody Preparation: Prepare the ADC in the conjugation buffer at a suitable concentration (typically 1-10 mg/mL).

-

Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO to create a stock solution.

-

Conjugation Reaction: Add a calculated molar excess of the reactive dye to the ADC solution. The optimal dye-to-antibody ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted dye using a desalting column or by dialysis against the storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled ADC at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Protocol 2: ADC Internalization and Trafficking Assay using Confocal Microscopy

This protocol outlines a method to visualize the internalization and intracellular trafficking of a fluorescently labeled ADC.

Materials:

-

Fluorescently labeled ADC

-

Target cells (expressing the antigen of interest)

-

Control cells (antigen-negative)

-

Cell culture medium and supplements

-

Lysosomal marker (e.g., LysoTracker Red)

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed target and control cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration. Incubate for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 24h) at 37°C. A 4°C control can be included to assess surface binding without internalization.

-

Lysosomal Staining (Optional): In the last 30-60 minutes of incubation, add a lysosomal marker to the medium to visualize co-localization.

-

Washing: Gently wash the cells with pre-warmed PBS to remove unbound ADC.

-

Nuclear Staining: Incubate the cells with a nuclear stain for 10-15 minutes.

-

Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the fluorescently labeled ADC, lysosomal marker, and nuclear stain.

-

Analysis: Analyze the images to determine the extent of ADC internalization and its co-localization with lysosomes over time.

Protocol 3: ADC-Induced Apoptosis Assay

This protocol describes how to visualize apoptosis induced by the ADC.

Materials:

-

Unlabeled ADC

-

Target cells

-

Apoptosis detection reagent (e.g., Annexin V-FITC and Propidium Iodide, or a caspase-3/7 activity sensor)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed target cells in a multi-well plate and treat them with varying concentrations of the ADC for a specified period (e.g., 24, 48, 72 hours).

-

Apoptosis Staining: Following the treatment period, stain the cells with an apoptosis detection reagent according to the manufacturer's instructions.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the percentage of apoptotic cells (e.g., Annexin V positive) and necrotic cells (e.g., Propidium Iodide positive) for each treatment condition.

Visualizations

Caption: Mechanism of action of an ADC with a cleavable linker.

Caption: Experimental workflow for evaluating ADCs using fluorescence microscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | CAS#:663599-07-3 | Chemsrc [chemsrc.com]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 7. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. njbio.com [njbio.com]

- 10. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. abzena.com [abzena.com]

- 13. adcreview.com [adcreview.com]

- 14. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In Vitro and In Vivo Fluorescence Imaging of Antibody-Drug Conjugate-Induced Tumor Apoptosis Using Annexin V-EGFP Conjugated Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

DMAC-SPDB-sulfo: Application Notes and Protocols for Protein Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DMAC-SPDB-sulfo, a heterobifunctional, cleavable cross-linking agent, in protein-protein interaction studies.

Introduction to this compound

This compound is a water-soluble, heterobifunctional cross-linker designed for the covalent conjugation of proteins and other biomolecules. It features two distinct reactive moieties at the termini of a spacer arm:

-

An N-hydroxysuccinimide (NHS) ester that reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds.

-

A pyridyldithiol group modified with a dimethylaminocarbonyl (DMAC) moiety , which reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a reversible disulfide bond.

The presence of a sulfonate group on the succinimide (B58015) ring enhances the water solubility of the reagent, allowing for cross-linking reactions to be performed in aqueous buffers with minimal to no organic co-solvent. The disulfide bond within the spacer arm is cleavable by reducing agents, making this compound an ideal tool for applications requiring the release of cross-linked partners, such as in affinity pull-down assays and mass spectrometry-based identification of interacting proteins.

Chemical Properties and Specifications

The key properties of this compound are summarized in the table below. This information is crucial for designing and executing cross-linking experiments.

| Property | Value |

| Chemical Name | (Not officially named, based on components) |

| CAS Number | 663599-07-3 |

| Molecular Formula | C₁₆H₁₉N₃O₈S₃ |

| Molecular Weight | 477.53 g/mol |

| Spacer Arm Length | ~15.7 Å (Estimated) |

| Reactivity Group 1 | N-Hydroxysuccinimide (NHS) Ester |

| Target Functional Group 1 | Primary Amines (-NH₂) |

| Reactivity Group 2 | Pyridyldithiol |

| Target Functional Group 2 | Sulfhydryls (-SH) |

| Solubility | Water-soluble |

| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) |

Reaction Mechanism

The cross-linking reaction with this compound is a two-step process that allows for controlled conjugation of two different protein partners.

Two-step reaction mechanism of this compound.

First, the NHS ester of this compound reacts with primary amines on the first protein (Protein 1) at a pH of 7.2-8.0. Following this activation step, excess cross-linker is removed. The second protein (Protein 2), which contains sulfhydryl groups, is then added. The pyridyldithiol group of the now-conjugated cross-linker reacts with the sulfhydryl groups on Protein 2 at a pH of 6.5-7.5 to form a stable, yet cleavable, disulfide bond, resulting in the cross-linked protein complex.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific application.

General Considerations

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls during the respective reaction steps, as they will compete with the target functional groups. Phosphate-buffered saline (PBS) or HEPES at the appropriate pH are recommended.

-

Reagent Preparation: this compound is water-soluble. Prepare stock solutions immediately before use, as the NHS ester is susceptible to hydrolysis in aqueous solutions.

-

Molar Excess: The optimal molar ratio of cross-linker to protein depends on the protein concentration and the number of available primary amines. A 20- to 50-fold molar excess is a common starting point for dilute protein solutions (1-2 mg/mL).

Two-Step Cross-Linking Protocol

This protocol is ideal for creating a conjugate between two different proteins.

Materials:

-

Protein 1 (containing primary amines) in amine-free buffer (e.g., PBS, pH 7.2)

-

Protein 2 (containing sulfhydryl groups) in sulfhydryl-free buffer (e.g., PBS, pH 7.2)

-

This compound

-

Reaction Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Reducing Buffer: 50 mM DTT or TCEP in an appropriate buffer

-

Desalting columns

Procedure:

-

Protein 1 Activation:

-

Dissolve Protein 1 in Reaction Buffer to a final concentration of 1-10 mg/mL.

-